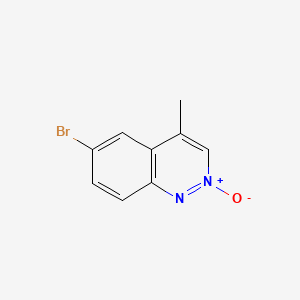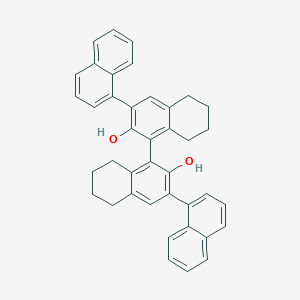
n-Butylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butylphosphine, also known as Tri-n-butylphosphine or Tributylphosphane, is an organophosphorus compound. It is a tertiary phosphine and is an oily liquid at room temperature, with a nauseating odor . It is used as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes for industrial use .
Synthesis Analysis
This compound can be synthesized by the hydrophosphination of phosphine with 1-butene . The addition proceeds by a free radical mechanism, and so the Markovnikov rule is not followed . It can also be prepared in the laboratory by reaction of the appropriate Grignard reagent with phosphorus trichloride .
Molecular Structure Analysis
The molecular formula of this compound is P(CH2CH2CH2CH3)3 . It has a molecular weight of 202.32 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
This compound reacts with oxygen to give a phosphine oxide . This reaction is so fast that the compound is usually handled under an inert atmosphere . It is also easily alkylated . It has been used as a reducing reagent in solid phase peptide synthesis by oxidation-reduction condensation .
Physical and Chemical Properties Analysis
This compound is a colorless oily liquid with a stench and nauseating odor . It has a density of 0.82 g/ml . It is soluble in organic solvents such as heptane . It has a boiling point of 240 °C .
Mecanismo De Acción
Safety and Hazards
n-Butylphosphine is considered hazardous . It is flammable and catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is toxic to aquatic life with long-lasting effects .
Propiedades
Número CAS |
1732-74-7 |
|---|---|
Fórmula molecular |
CHCl2D |
Peso molecular |
0 |
Sinónimos |
n-Butylphosphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)
